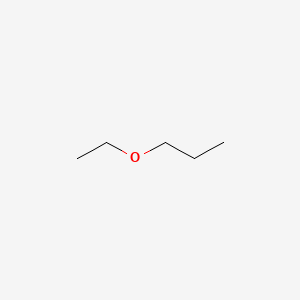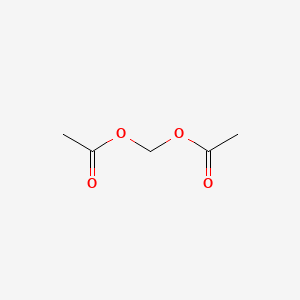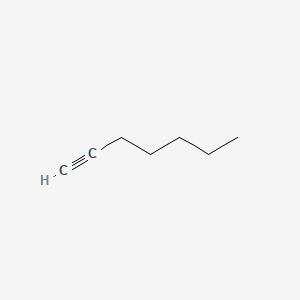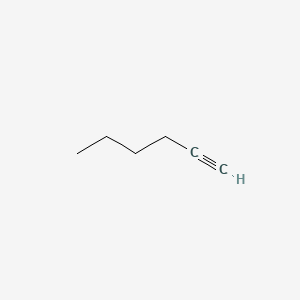
3'-Hexyloxyacetophenone
Overview
Description
3’-Hexyloxyacetophenone is a chemical compound with the linear formula C14H20O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 3’-Hexyloxyacetophenone involves several steps. A study by Yingwei Zhang and coworkers describes a method that includes hydroxyl protection of 3-hydroxybenzoic acid through an esterification or etherification reaction, followed by a chloroformylation reaction and an alkylation reaction. The final step is hydrolysis, which yields 3-hydroxyacetophenone . Another study describes the formation of a precursor via Williamson ether synthesis, 4-hexyloxyacetophenone (1), and the formation of the target compound via Claisen-Schmidt condensation .Molecular Structure Analysis
The molecular structure of 3’-Hexyloxyacetophenone is represented by the linear formula C14H20O2 . A study on alkoxylated bischalcone, which includes a hexyloxy (-OC6H2n+1) chain, provides insights into the molecular structure of similar compounds .Chemical Reactions Analysis
The α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, is a significant topic in organic chemistry . This reaction is crucial in the synthesis of bromoacetophenone, which is a significant intermediate in organic synthesis .Scientific Research Applications
Photoprotection and Endocrine Disruption Studies
- Ultraviolet Filter in Skincare : Benzophenone derivatives, like 3'-Hexyloxyacetophenone, are commonly used as ultraviolet filters in skincare products. Studies have shown that these compounds can penetrate biological systems, raising concerns about their endocrine-disrupting effects (Ghazipura et al., 2017).
Environmental Impact
- Degradation in Aquatic Environments : Research has focused on the degradation of benzophenone-3, a related compound, in aquatic solutions. For example, its oxidation by potassium permanganate has been studied, highlighting the role of pH and oxidant dose in degradation efficiency (Cao et al., 2021).
Pharmacology and Toxicology
- Metabolism and Toxicity Studies : The metabolism of benzophenone derivatives and their potential endocrine-disrupting activity have been studied extensively. These studies explore how the body metabolizes these compounds and their effects on hormonal activities (Watanabe et al., 2015).
Water Treatment and Purification Research
- Application in Water Treatment : Studies on the removal of benzophenone derivatives from water using advanced techniques like photocatalysis and ultrasound irradiation have been conducted. These studies help in understanding how to effectively remove such compounds from water sources (Zúñiga-Benítez et al., 2016).
Biological Studies
- Biological Activity in Plants : Research has found that 3-hydroxyacetophenone, a compound similar to 3'-Hexyloxyacetophenone, is active against Fusarium oxysporum in carnations, suggesting a potential role in plant protection (Curir et al., 1996).
Safety And Hazards
The safety data sheet for 3’-Hydroxyacetophenone, a similar compound, indicates that it causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1-(3-hexoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-3-4-5-6-10-16-14-9-7-8-13(11-14)12(2)15/h7-9,11H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHLAKHVPWDONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342032 | |
| Record name | 3'-Hexyloxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Hexyloxyacetophenone | |
CAS RN |
37062-71-8 | |
| Record name | 3-(Hexyloxy)acetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37062-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Hexyloxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















